molecular formula C6H9N3O2 B6266359 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 98197-29-6

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6266359
CAS No.: 98197-29-6
M. Wt: 155.2
InChI Key:
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Description

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (5-AETPD) is a synthetic compound with a variety of uses in scientific research and laboratory experiments. It is a structural analog of the naturally occurring amino acid, threonine, and is used as a research tool to study the effects of threonine derivatives on biological systems. 5-AETPD has been used as a substrate for the synthesis of various other compounds, as well as to study the effects of threonine derivatives on enzyme activity, gene expression, and cellular metabolism.

Scientific Research Applications

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used as a research tool in a variety of scientific fields, including biochemistry, pharmacology, and molecular biology. It has been used to study the effects of threonine derivatives on enzyme activity, gene expression, and cellular metabolism. It has also been used to synthesize various other compounds, such as threonine derivatives, amines, and peptides. Additionally, this compound has been used to study the effects of threonine derivatives on protein-protein interactions, as well as to study the effects of threonine derivatives on the structure and function of proteins.

Mechanism of Action

The mechanism of action of 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully understood. However, it is believed to act as a substrate for the synthesis of various other compounds, and to interact with proteins to modulate their activity. It is also believed to interact with enzymes and modulate their activity, as well as to modulate gene expression and cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to interact with proteins to modulate their activity, as well as to modulate gene expression and cellular metabolism. Additionally, it has been used to study the effects of threonine derivatives on protein-protein interactions, as well as to study the effects of threonine derivatives on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

The use of 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a structural analog of the naturally occurring amino acid, threonine, and is therefore useful as a research tool to study the effects of threonine derivatives on biological systems. However, it is important to note that the effects of this compound on biological systems are not fully understood, and further research is needed to elucidate its mechanism of action.

Future Directions

The future directions for research on 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione include further studies on its mechanism of action, as well as its effects on protein-protein interactions and cellular metabolism. Additionally, further research is needed to elucidate the effects of this compound on gene expression, as well as its effects on the structure and function of proteins. Additionally, further research is needed to explore the potential applications of this compound in drug design and development, as well as its potential use in therapeutic treatments.

Synthesis Methods

5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is synthesized through a two-step process. The first step involves the reaction of ethyl-2-chloro-3-methyl-4-pyridinecarboxylate with ammonia in the presence of a base to form 5-amino-6-ethyl-4-pyridinecarboxylic acid. The second step involves the reaction of the formed acid with thiourea in the presence of a base to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the condensation of ethyl acetoacetate with urea followed by reduction and cyclization.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate and urea are mixed in a 1:1 molar ratio in acetic acid and heated to 80-90°C for 4-6 hours to form 5-ethyl-6-(1-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione.", "Step 2: Sodium borohydride is added to the reaction mixture and stirred for 1 hour at room temperature to reduce the ketone group to a secondary alcohol.", "Step 3: The reaction mixture is acidified with hydrochloric acid and heated to 80-90°C for 4-6 hours to cyclize the secondary alcohol to form 5-amino-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.", "Step 4: The product is isolated by filtration, washed with water, and recrystallized from ethanol." ] }

98197-29-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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